2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine
Overview
Description
2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine is a chemical compound with the molecular formula C9H10F3NO3S and a molecular weight of 269.24 g/mol . This compound is known for its trifluoromethylsulfonyl group, which plays a significant role in various scientific fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine involves several steps. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to other functional groups, such as trifluoromethylthio.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their bioavailability and efficacy . The compound may act on various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine can be compared with other similar compounds, such as:
2-[4-(Trifluoromethyl)phenoxy]ethanamine: This compound lacks the sulfonyl group, which may result in different chemical and biological properties.
2-[4-(Trifluoromethylthio)phenoxy]ethanamine: The presence of a trifluoromethylthio group instead of a trifluoromethylsulfonyl group can lead to variations in reactivity and biological activity.
2-[4-(Trifluoromethoxy)phenoxy]ethanamine: The trifluoromethoxy group may impart different physicochemical properties compared to the trifluoromethylsulfonyl group.
The uniqueness of this compound lies in its trifluoromethylsulfonyl group, which provides distinct advantages in terms of stability, reactivity, and biological activity.
Properties
IUPAC Name |
2-[4-(trifluoromethylsulfonyl)phenoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3S/c10-9(11,12)17(14,15)8-3-1-7(2-4-8)16-6-5-13/h1-4H,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREOPMZJNSWBQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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